CBIP

Botulinum Neurotoxin Metalloprotease Inhibition β-Exosite Inhibitor

BoNT/A LC β-exosite studies are limited by a lack of specific chemical probes. CBIP (5-(1-Butyl-4-chloro-1H-indol-2-yl)picolinic acid) is the optimized lead from a dedicated picolinic acid SAR campaign, providing a validated tool for functional, combination, and benchmarking applications. • Confirmed β-exosite binding; non-mutually exclusive inhibition with α-exosite/active-site inhibitors • Low micromolar BoNT/A LC activity; superior potency over lomofungin • Predicted enhanced metabolic stability (4-Cl substituent) for in vivo studies Available via custom synthesis; contact for lead times and pricing.

Molecular Formula C18H17ClN2O2
Molecular Weight 328.8
Cat. No. B1192451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBIP
SynonymsCBIP
Molecular FormulaC18H17ClN2O2
Molecular Weight328.8
Structural Identifiers
SMILESO=C(O)C1=NC=C(C(N2CCCC)=CC3=C2C=CC=C3Cl)C=C1
InChIInChI=1S/C18H17ClN2O2/c1-2-3-9-21-16-6-4-5-14(19)13(16)10-17(21)12-7-8-15(18(22)23)20-11-12/h4-8,10-11H,2-3,9H2,1H3,(H,22,23)
InChIKeyWBHKRGOPCYOGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBIP (5-(1-Butyl-4-chloro-1H-indol-2-yl)picolinic acid): A Benchmark BoNT/A LC β-Exosite Inhibitor for Botulism Research


CBIP (5-(1-Butyl-4-chloro-1H-indol-2-yl)picolinic acid) is a small-molecule inhibitor of botulinum neurotoxin serotype A light chain (BoNT/A LC), the zinc-metalloprotease responsible for the paralytic effects of botulism [1]. It was developed as part of a structure-activity relationship (SAR) study on substituted picolinic acids and is distinguished by its binding to the β-exosite, a largely unexplored and therapeutically relevant region on the BoNT/A LC [1].

β-Exosite BoNT/A LC inhibitor
Allosteric, non-active-site binding
Reported non-mutually exclusive inhibition
Compatible with α-exosite/active-site binders
Picolinic acid SAR lead
Optimized β-exosite targeting scaffold

Why CBIP's Unique β-Exosite Binding Profile Prevents Simple Substitution with Alternative BoNT/A Inhibitors


Generic substitution among BoNT/A LC inhibitors is not scientifically valid due to the enzyme's complex substrate binding surface and conformational plasticity [1]. The inhibition mechanism, binding site (active site vs. exosite), and kinetic profile are highly variable between compound classes. CBIP specifically targets the β-exosite, a distinct allosteric site, and demonstrates non-mutually exclusive inhibition with α-exosite and active-site inhibitors [1]. This unique mechanism of action cannot be assumed for other in-class compounds and directly impacts experimental outcomes and potential therapeutic synergy, making direct substitution without validation a significant risk [1].

Binding-Site Specificity
β-exosite binding profile may not transfer to active-site or α-exosite inhibitors.
Kinetic Mechanism
Non-mutually exclusive inhibition may shift combination-experiment outcomes compared to active-site blockers.
Compound-Class Context
Picolinic acid SAR characteristics cannot be assumed for unrelated BoNT/A inhibitor scaffolds.

Quantitative Evidence for CBIP's Differentiation as a BoNT/A LC β-Exosite Inhibitor


CBIP Demonstrates an 8-Fold Increase in Potency Compared to Lomofungin in a Direct Head-to-Head Comparison

CBIP demonstrates an 8-fold increase in potency over the natural product lomofungin, a known β-exosite inhibitor, in a direct comparison using a 66-mer peptide assay [1]. This significant enhancement in inhibition is a key differentiator, establishing CBIP as a more potent tool compound for exploring β-exosite pharmacology.

Inhibition Potency
Head-to-head
fold increase vs lomofungin
Reported potency rank in 66-mer assay
BoNT/A LC β-exosite inhibition context
Botulinum Neurotoxin Metalloprotease Inhibition β-Exosite Inhibitor

CBIP's Unique β-Exosite Binding Site Confirmed via Non-Mutually Exclusive Inhibition Kinetics

Kinetic studies demonstrate that CBIP binds to the β-exosite on BoNT/A LC, a site distinct from the α-exosite and the active site [1]. A global fit analysis of CBIP inhibition in combination with lomofungin (β-exosite inhibitor) and chicoric acid i-Pr ester (α-exosite inhibitor) gave an enhancement factor (α) of less than 1 for the CBIP-lomofungin pair and greater than 1 for the CBIP-ChAE pair, confirming non-mutually exclusive binding at a unique site [1].

Binding Site Specificity
Reported
α < 1 vs. α > 1
with lomofungin (β) vs ChAE (α)
Supports β-exosite-specific binding review
Kinetic global fit analysis
Botulinum Neurotoxin Allosteric Inhibition Binding Kinetics

CBIP Selected as Lead Compound Over Analogue 4b Due to Predicted Superior Metabolic Stability

Following a comprehensive SAR investigation, CBIP (compound 4c) was selected as the lead compound over a similarly potent analogue, compound 4b, due to its predicted increased metabolic stability [1]. This prediction is based on the presence of a 4-Cl substituent on the indole ring, which is hypothesized to decrease potential 5-hydroxylation by tryptophan hydroxylase, a common metabolic pathway for indole-containing compounds [1].

Predicted Metabolic Stability
Class-level
4-Cl substituent
may block 5-hydroxylation
Predicted stability profile for cell-based studies
Structural rationale; data to verify
Botulinum Neurotoxin Lead Optimization Metabolic Stability

Recommended Applications for CBIP in Botulism Research and BoNT/A LC Mechanistic Studies


Elucidating β-Exosite Function and Pharmacology

CBIP serves as a primary tool compound for investigating the functional role of the β-exosite on BoNT/A LC. Its confirmed binding site and superior potency over lomofungin allow researchers to probe the effects of β-exosite engagement on substrate binding, catalytic activity, and overall toxin function with greater precision [1].

Investigating Synergistic Inhibition Strategies

Due to its non-mutually exclusive binding with α-exosite and active-site inhibitors, CBIP is uniquely suited for combination studies. Researchers can use CBIP to explore synergistic inhibition of BoNT/A LC, a strategy that may be necessary for effective therapeutic intervention given the enzyme's complex structure [1].

Structure-Activity Relationship (SAR) Benchmarking

As the optimized lead compound from a dedicated SAR study on picolinic acid scaffolds, CBIP is an ideal benchmark for screening new BoNT/A LC inhibitors. Its well-characterized potency, binding mechanism, and structural features provide a reliable standard for comparative analysis in drug discovery programs [1].

In Vivo Proof-of-Concept Studies for Botulism Therapeutics

For researchers planning to move beyond in vitro assays, CBIP is the most suitable candidate among its close analogues. Its predicted increased metabolic stability, conferred by the 4-Cl substituent, suggests it may exhibit a more favorable pharmacokinetic profile, making it a more relevant tool for preliminary in vivo efficacy evaluations [1].

Application
Selection Property
Validation Focus
Elucidating β-exosite function
β-Exosite binding profile
Exosite-mediated inhibition studies
Investigating synergistic inhibition
Non-mutually exclusive binding mechanism
Synergy evaluation with other site inhibitors
SAR benchmarking for BoNT/A LC inhibitors
Well-characterized potency and binding
Comparative analysis in screening campaigns
In vivo exposure studies
Predicted metabolic stability (4-Cl)
Pharmacokinetic profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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